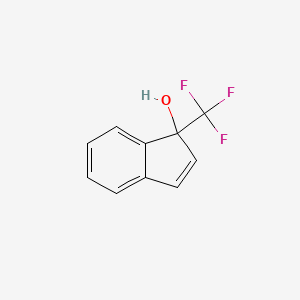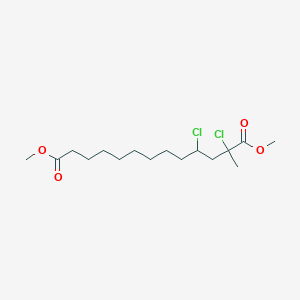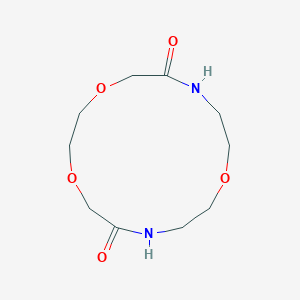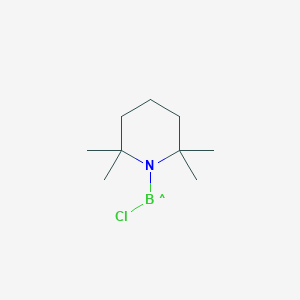![molecular formula C16H13BrN4O2S B14269170 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 133561-50-9](/img/structure/B14269170.png)
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes the diazotization of 6-bromo-1,3-benzothiazol-2-amine followed by coupling with 5-(dimethylamino)benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: New compounds with different substituents replacing the bromine atom.
科学的研究の応用
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, and the bromine atom can form bonds with various nucleophiles. These interactions can affect biological pathways and processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- 2-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(6-Fluoro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(6-Iodo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
The presence of the bromine atom in 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This can influence its behavior in chemical reactions and its applications in various fields.
特性
CAS番号 |
133561-50-9 |
|---|---|
分子式 |
C16H13BrN4O2S |
分子量 |
405.3 g/mol |
IUPAC名 |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-6-12(11(8-10)15(22)23)19-20-16-18-13-5-3-9(17)7-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
InChIキー |
SDUDXYQNCOHBTQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


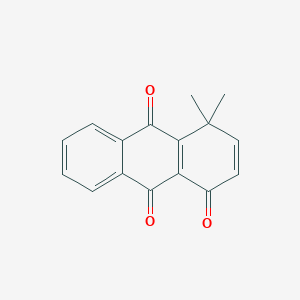

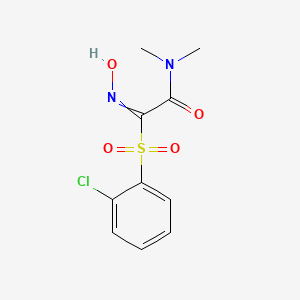
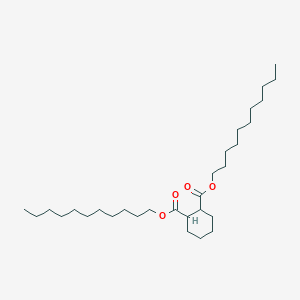


![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
